molecular formula C12H11ClN2O B14847793 2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

Cat. No.: B14847793
M. Wt: 234.68 g/mol
InChI Key: BTWRYTGFKQVPGC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to an oxazolo-pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C12H11ClN2O/c13-9-3-1-2-8(6-9)12-15-10-7-14-5-4-11(10)16-12/h1-3,6,14H,4-5,7H2

InChI Key

BTWRYTGFKQVPGC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxazole ring . The reaction mixture is then neutralized and purified to obtain the desired compound as an off-white solid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced tetrahydro compounds, and substituted chlorophenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine stands out due to its specific chlorophenyl substitution, which imparts unique chemical and biological properties. This substitution enhances its antibacterial and anticancer activities compared to other similar compounds .

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